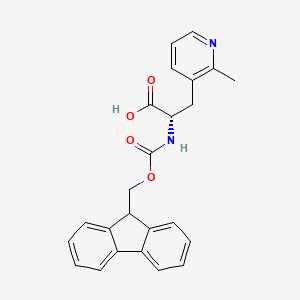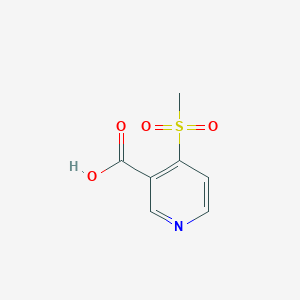![molecular formula C10H13N5O4 B13658602 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxyinosine is a nucleoside analog derived from inosine It is structurally characterized by the presence of an amino group at the 2’ position of the ribose sugar, replacing the hydroxyl group found in inosine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyinosine typically involves the modification of inosine or its derivatives. One common method includes the use of nucleophilic substitution reactions where the hydroxyl group at the 2’ position is replaced by an amino group. This can be achieved using reagents such as ammonia or amines under specific reaction conditions .
Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyinosine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, certain strains of Actinomadura sp. have been reported to produce this compound through biosynthetic pathways . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose sugar.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of catalysts or under elevated temperatures.
Major Products: The major products formed from these reactions include various amino-substituted nucleosides and their derivatives, which can have distinct biological activities .
Scientific Research Applications
2’-Amino-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: It serves as a probe for studying nucleic acid interactions and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxyinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can act as a substrate for various enzymes, including adenosine deaminase, leading to the formation of inosine derivatives. This can disrupt nucleotide metabolism and DNA/RNA synthesis, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
2’-Deoxyinosine: Lacks the amino group at the 2’ position.
2’-Amino-2’-deoxyadenosine: Similar structure but with an adenine base instead of hypoxanthine.
2’-Chloropentostatin: Contains a chlorine atom at the 2’ position and is a potent adenosine deaminase inhibitor.
Uniqueness: 2’-Amino-2’-deoxyinosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSURAOXNSSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)


![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)

![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)


